Polyglyceryl-2 Triisostearate
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-[2,3-bis(16-methylheptadecanoyloxy)propoxy]-2-hydroxypropyl] 16-methylheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O8/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-58(62)66-50-56(61)49-65-51-57(68-60(64)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6)52-67-59(63)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4/h53-57,61H,7-52H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRMXHRUFYLLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120486-24-0 | |
| Record name | Polyglyceryl-2 triisostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120486240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isooctadecanoic acid, triester with oxybis[propanediol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYGLYCERYL-2 TRIISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68DUY2D39A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Synthesis Research of Polyglyceryl 2 Triisostearate
Esterification Pathways and Reaction Mechanisms
The creation of Polyglyceryl-2 Triisostearate fundamentally involves the formation of ester bonds between the hydrophilic polyglyceryl moiety and the lipophilic isostearic acid chains. This can be achieved through several esterification pathways, each with distinct mechanisms and considerations.
Direct Esterification of Isostearic Acid and Diglycerin
Direct esterification is a primary and widely utilized method for synthesizing this compound. specialchem.com This process involves the direct reaction of isostearic acid with diglycerin (also known as polyglyceryl-2). The reaction is typically conducted at elevated temperatures, often between 140°C and 220°C, to drive the condensation reaction forward, which produces the desired ester and water as a byproduct. google.comgoogle.com To shift the equilibrium towards the product side and maximize the yield, the water formed during the reaction is continuously removed, often by applying a vacuum or using a Dean-Stark apparatus. google.com
The reaction mechanism follows the classic Fischer esterification pathway. The carboxylic acid group of isostearic acid is protonated by a catalyst, making the carbonyl carbon more electrophilic. A hydroxyl group from the diglycerin molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, resulting in the formation of an ester linkage. This process is repeated to form the triisostearate derivative. The reaction is generally carried out in the presence of a catalyst to increase the reaction rate. specialchem.com
Transesterification Processes: Chemical and Enzymatic Approaches
Transesterification offers an alternative route to direct esterification. This process involves the exchange of the alcohol group of an existing ester with another alcohol. masterorganicchemistry.com In the context of this compound synthesis, this could involve reacting a simple alkyl ester of isostearic acid (e.g., methyl isostearate) with diglycerin.
Chemical Transesterification: This process is typically catalyzed by either an acid or a base. masterorganicchemistry.com Alkaline catalysts are often used in industrial production. google.com The reaction proceeds by the nucleophilic attack of the alkoxide (formed from diglycerin and the base catalyst) on the carbonyl carbon of the fatty acid ester. This forms a tetrahedral intermediate which then collapses, eliminating the original alcohol's alkoxide and forming the new polyglyceryl ester. masterorganicchemistry.com The process can be driven to completion by removing the lower-boiling alcohol byproduct through distillation. google.com
Enzymatic Transesterification: A greener alternative to chemical catalysis, enzymatic transesterification employs lipases to catalyze the reaction. researchgate.net Lipases are highly selective enzymes that can function under milder reaction conditions, often in solvent-free systems. nih.govgoogle.com This approach minimizes the formation of byproducts and simplifies the purification process. unimi.it The mechanism involves the formation of an acyl-enzyme intermediate, where the fatty acid is covalently bonded to the lipase. This intermediate then reacts with the hydroxyl group of the diglycerin to form the final ester product. researchgate.net The use of immobilized enzymes, such as Novozym 435, allows for easy separation and recycling of the biocatalyst. nih.gov
Novel Synthesis Routes and Green Chemistry Considerations
In line with the principles of green chemistry, research is focused on developing more sustainable and environmentally friendly methods for synthesizing polyglyceryl esters. unibo.itmdpi.com Key considerations include the use of renewable raw materials, minimizing waste, and employing less hazardous reaction conditions. researchgate.net
Solvent-free synthesis is a significant advancement, reducing the environmental impact associated with solvent use and disposal. mdpi.comfkit.hr Microwave-assisted synthesis has also been explored as a way to significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com The development of highly active and selective heterogeneous catalysts is another area of focus, aiming to replace traditional homogeneous catalysts which can be difficult to separate from the reaction mixture. preprints.org Furthermore, the use of biocatalysis, as mentioned above, is a cornerstone of green synthesis for polyglyceryl esters. unimi.it
Catalysis and Reaction Optimization in this compound Synthesis
The choice of catalyst and the optimization of reaction parameters are critical for achieving high yields, purity, and efficiency in the synthesis of this compound.
Investigation of Alkaline Catalysis Systems
Alkaline catalysts, both homogeneous and heterogeneous, are widely studied for polyglyceryl ester synthesis.
Homogeneous Alkaline Catalysts: Historically, homogeneous catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) have been used for glycerol (B35011) polymerization to form the polyglycerol backbone, which is then esterified. mdpi.comugm.ac.id These catalysts are also effective for the esterification step itself. google.com While they exhibit high catalytic activity, a major drawback is the difficulty in separating them from the final product, often requiring neutralization and purification steps that can generate waste. google.commdpi.com
Heterogeneous Alkaline Catalysts: To overcome the limitations of homogeneous catalysts, solid alkaline catalysts have been investigated. These include alkaline earth oxides such as calcium oxide (CaO) and magnesium oxide (MgO). mdpi.com Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture by simple filtration, allowing for potential recycling and reuse. preprints.org However, a key challenge that remains is the stability of these catalysts, as some may leach into the reaction medium under the required high temperatures. preprints.orgmdpi.com
Below is a table summarizing common alkaline catalysts and typical reaction conditions.
| Catalyst Type | Example | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Homogeneous | NaOH, KOH | 200 - 275 | High activity | Difficult to separate, potential for side reactions |
| Heterogeneous | CaO, MgO | 180 - 250 | Easy separation, recyclable | Potential for leaching, lower activity than homogeneous |
Enzymatic Catalysis Utilizing Lipases
The use of lipases as biocatalysts represents a significant advancement in the synthesis of polyglyceryl esters, aligning with green chemistry principles. fkit.hr
Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), are highly efficient for esterification and transesterification reactions. nih.govgoogle.com Enzymatic synthesis offers several advantages over traditional chemical methods:
Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (e.g., 60-90°C), which preserves the integrity of heat-sensitive molecules and reduces energy consumption. nih.govgoogle.com
High Selectivity: Lipases can exhibit high regioselectivity, leading to a more defined product with fewer byproducts. google.com
Environmental Benefits: The process is more environmentally friendly, often conducted without organic solvents and with a recyclable catalyst. unimi.itfkit.hr
Optimization of enzymatic synthesis involves studying parameters such as enzyme loading, substrate molar ratio, temperature, and methods for water removal to drive the reaction towards completion. nih.govfkit.hr For instance, conducting the reaction under a nitrogen stream or vacuum can effectively remove the water byproduct, leading to high conversion rates. nih.govfkit.hr
The following table outlines typical parameters for lipase-catalyzed synthesis.
| Lipase Source | Reaction Type | Temperature (°C) | Key Features |
| Candida antarctica (Novozym 435) | Esterification / Transesterification | 60 - 90 | High efficiency, solvent-free systems, reusable catalyst |
| Rhizomucor miehei | Transesterification | 40 - 80 | Good for specific structured lipids, high selectivity |
Process Challenges and Innovations in Yield and Purity Control
The commercial success of this compound is intrinsically linked to the ability to control the synthetic process to ensure a high yield of the target molecule and a pure final product. The key challenges lie in managing the complex esterification reaction between a polyol (diglycerol) and a fatty acid (isostearic acid).
Control of Esterification Degree and Regioselectivity
The degree of esterification, which is the number of fatty acid molecules attached to the polyglyceryl backbone, is a critical parameter that dictates the final properties of the product. For this compound, the goal is to attach three isostearic acid molecules to the diglycerol (B53887) backbone.
Molar Ratio of Reactants: The molar ratio of isostearic acid to diglycerol is a primary factor in controlling the degree of esterification. A higher molar ratio of the fatty acid to the polyol generally favors a higher degree of esterification. However, simply increasing the excess of isostearic acid can lead to a more complex mixture of esters and increase the difficulty of purification. Research has shown that optimizing the molar ratio is a key step in maximizing the yield of the desired tri-ester. For instance, in enzymatic synthesis of polyglyceryl-2 stearic acid esters, increasing the molar ratio of stearic acid to polyglyceryl-2 from 1:1.5 to 1:1.8 was found to prevent the accumulation of unreacted polyglyceryl-2, leading to a more homogeneous product.
| Molar Ratio (Isostearic Acid:Diglycerol) | Expected Predominant Ester | Notes |
| 1:1 | Mono-isostearate | A significant amount of unreacted diglycerol is likely to remain. |
| 2:1 | Di-isostearate | A mixture of mono-, di-, and tri-esters is expected, with di-esters being the major component. |
| 3:1 or higher | Tri-isostearate | Favors the formation of the desired tri-ester, but may also lead to the presence of unreacted fatty acid. |
Regioselectivity: Diglycerol possesses multiple hydroxyl groups with varying reactivity (primary and secondary). The specific hydroxyl groups to which the isostearic acid molecules attach is known as regioselectivity. Controlling this is crucial for the consistency of the final product.
Traditional chemical synthesis, often conducted at high temperatures with non-selective catalysts, typically results in a random distribution of ester linkages. This lack of regioselectivity can lead to a mixture of isomers with different properties.
A significant innovation in controlling regioselectivity is the use of enzymatic catalysis. Lipases, a class of enzymes, have demonstrated high regioselectivity in esterification reactions. For instance, lipases such as Candida antarctica lipase B are known to preferentially catalyze the esterification of the primary hydroxyl groups of polyols. This selectivity leads to a more defined product with a more consistent structure and properties. The use of 1,3-regioselective lipases can favor the formation of esters at the external positions of the diglycerol molecule.
Minimization of Undesired Side Reactions and By-product Formation
A major challenge in the synthesis of this compound is the prevention of unwanted side reactions that lead to the formation of by-products. These impurities can affect the performance, stability, and safety of the final product.
Undesired Side Reactions in Chemical Synthesis:
High-temperature chemical synthesis (typically 180-240°C) can induce several side reactions, including:
Further Polymerization of Diglycerol: The reaction conditions can cause the diglycerol to further polymerize, leading to the formation of triglycerol, tetraglycerol, and higher polyglycerols. These can then be esterified to form polyglyceryl-3, -4, etc. isostearates, which are impurities in the final product.
Formation of Cyclic Ethers: At elevated temperatures, intramolecular dehydration of the polyglycerol can occur, leading to the formation of cyclic ethers. These by-products are difficult to remove and can impact the product's properties.
Color and Odor Formation: The harsh reaction conditions can also lead to the degradation of the reactants and products, resulting in the formation of colored and odorous compounds.
Innovations to Minimize Side Reactions:
The primary innovation to circumvent these issues is the adoption of enzymatic synthesis . This method offers several advantages:
Milder Reaction Conditions: Enzymatic reactions are typically carried out at much lower temperatures (e.g., 60-80°C), which significantly reduces the rate of thermally induced side reactions like polymerization and degradation.
High Selectivity: As mentioned earlier, the high selectivity of enzymes minimizes the formation of a broad distribution of products, leading to a purer final product with a more defined composition. For example, enzymatic synthesis of polyglyceryl-2 stearate esters resulted in a simpler product mixture compared to the chemically synthesized equivalent, which contained higher polyglyceryl esters like PG3DS and PG4TS.
Purification Techniques: Regardless of the synthetic route, effective purification is essential to remove unreacted starting materials, catalysts, and by-products. Common purification methods include:
Distillation: To remove volatile impurities and unreacted fatty acids.
Filtration: To remove solid catalysts.
Chromatography: Techniques like column chromatography can be used to separate the desired tri-ester from other esters and by-products, although this is often more feasible on a laboratory scale.
Decolorization and Deodorization: Treatment with activated carbon or bleaching clays can be employed to remove colored and odorous impurities.
The ongoing research and implementation of these process controls and innovations are vital for the production of high-purity this compound that meets the stringent requirements of the cosmetic and personal care industries.
Molecular Mechanisms of Action and Interfacial Science of Polyglyceryl 2 Triisostearate
Emulsification Theories and Stabilization Mechanisms
The primary role of Polyglyceryl-2 Triisostearate in many formulations is to create and stabilize emulsions. Its performance is dictated by its behavior at the oil-water interface, where it reduces energy barriers and forms protective layers.
In an oil-in-water (O/W) or water-in-oil (W/O) system, molecules of this compound migrate to the interface between the two phases. google.com The hydrophilic diglycerol (B53887) portion of the molecule orients itself toward the aqueous phase, while the lipophilic isostearic acid chains embed within the oil phase. google.com This spontaneous arrangement leads to the formation of a structured molecular film at the surface of the dispersed droplets.
This interfacial film acts as a steric and physical barrier that prevents the droplets from coalescing, which would otherwise lead to phase separation and emulsion breakdown. scribd.com The stability of this film is crucial for the long-term integrity of the emulsion. gdsoyoung.com Furthermore, certain polyglyceryl esters are known to stimulate the formation of liquid crystals at the interface, which can significantly enhance the structural integrity and stability of the emulsion. atamanchemicals.com When applied to the skin, this film-forming capability creates a protective and occlusive layer that helps to retain moisture. atamanchemicals.comgdsoyoung.comrxweb-prd.com
As a surface-active agent, or surfactant, this compound functions by lowering the interfacial tension between two immiscible liquids, such as oil and water. atamanchemicals.comgdsoyoung.comspecialchem.com This reduction in tension decreases the amount of energy required to break down the dispersed phase into smaller droplets, facilitating the creation of a fine and stable emulsion. google.com
Being a non-ionic surfactant, its functionality is largely unaffected by changes in pH or the presence of salts in a formulation. atamanchemicals.comgdsoyoung.com This chemical robustness makes it a versatile emulsifier for a wide array of complex systems. The balance between its hydrophilic and lipophilic properties, quantified by the Hydrophilic-Lipophilic Balance (HLB) value, determines its efficiency in stabilizing either W/O or O/W emulsions, with its lipophilic nature making it particularly suitable for W/O systems. atamanchemicals.comunilongindustry.com
Dispersing Mechanisms in Particulate and Colloidal Systems
Beyond its role in liquid-liquid systems, this compound is an effective dispersing agent for solid particles within a liquid medium, a critical function in pigmented cosmetics and sunscreens. atamanchemicals.comnikkolgroup.com
This compound demonstrates a strong affinity for the surface of various particulates. It is widely used to disperse inorganic pigments such as titanium dioxide and iron oxides, as well as organic colorants. specialchem.comspecialchem.commyskinrecipes.com The mechanism involves the adsorption of the dispersant molecules onto the particle surface. This interaction is fundamental in color cosmetic formulations like lipsticks and foundations, where uniform pigment distribution is essential for aesthetic consistency and performance. atamanchemicals.comhaihangchem.com This dispersing action not only prevents aggregation but can also enhance the gloss and vibrancy of the pigments in the final product. rxweb-prd.com
| Function | Mechanism of Action | Application Example |
| Emulsification | Adsorbs at the oil-water interface, reducing interfacial tension and forming a stabilizing film around droplets. google.comscribd.com | Creams and lotions where oil and water phases are combined. atamanchemicals.com |
| Dispersion | Adsorbs onto the surface of solid particles, creating a steric barrier that prevents agglomeration. scribd.com | Pigmented cosmetics (lipsticks, foundations) and sunscreens. atamanchemicals.comspecialchem.commyskinrecipes.com |
| Film-Formation | Forms a substantive, occlusive film on surfaces. atamanchemicals.comgdsoyoung.com | Moisturizing skincare products and protective lip formulas. atamanchemicals.comrxweb-prd.com |
In a complex multiphase system containing an oil phase, an aqueous phase, and solid particulates, this compound provides crucial stabilization. By adsorbing onto the pigment or mineral particles, its lipophilic isostearic acid chains extend into the surrounding oil medium. This creates a robust steric hindrance layer around each particle. scribd.com
This steric barrier effectively prevents the particles from approaching one another and aggregating due to van der Waals forces. The result is a stable, homogenous dispersion of the particulates throughout the product. atamanchemicals.commyskinrecipes.com This mechanism is particularly vital in sun care products to ensure an even distribution of UV filters like titanium dioxide or zinc oxide for reliable protection, and it can also help to mitigate the whitening effect associated with these mineral filters. incidecoder.comincidecoder.com
Biophysical Interactions and Self-Assembly Phenomena
The functionality of this compound is also influenced by higher-order molecular organization and biophysical interactions. While direct research on its self-assembly is limited, related studies and its known behavior provide significant insights. The ability of surfactant molecules to self-assemble into ordered structures like micelles or liquid crystals is a key aspect of their function. atamanchemicals.com
The formation of liquid crystalline phases in polyglyceryl ester systems is a recognized mechanism that enhances emulsion stability by creating a highly structured interfacial layer. atamanchemicals.com Furthermore, patent literature describes the formation of complexes in formulations via hydrogen bonding between various components, a principle that points to specific, directed intermolecular interactions that can influence the bulk properties of a system containing polyglyceryl esters. googleapis.comgoogle.com Research into organogelators, which form fibrous networks through self-assembly and hydrogen bonding, has utilized this compound as a solvent, indicating its capacity to support such self-organizing molecular phenomena. acs.orgepo.orgnih.gov These molecular-level assembly behaviors are ultimately expressed in the macroscopic biophysical interaction of the compound, such as the formation of a uniform, moisture-retaining film on the skin. atamanchemicals.comgdsoyoung.com
Interaction with Lipid Bilayers and Biomimetic Membranes
The interaction of this compound with lipid bilayers, such as the stratum corneum of the skin or model biomimetic membranes, is governed by its amphiphilic and structural properties. As a non-ionic surfactant, it can interact with and modify the properties of these membranes. mdpi.comnus.edu.sgnih.gov Studies on non-ionic surfactants interacting with biomimetic membranes made of nitrocellulose filters impregnated with fatty acid esters show that they can induce transient changes in transmembrane electrical potential. mdpi.comnih.gov This suggests that the surfactant molecules modify the membrane surface and can alter its permeability to ions. mdpi.comnus.edu.sgnih.gov
While direct molecular dynamics studies on this compound are limited, research on related polyglyceryl fatty acid esters shows they can be formulated into microemulsions that enhance the penetration of other molecules, like ceramides, into the stratum corneum. researchgate.netnih.gov This indicates an interaction that reduces the diffusion barrier of the skin's lipid matrix. researchgate.net The large, branched structure of this compound, derived from isostearic acid and diglycerol, likely influences the nature of this interaction. Unlike simpler linear fatty acids that can penetrate and disorder the stratum corneum lipids more deeply, the bulky nature of this compound may favor interaction at the superficial layers of the lipid bilayer, modifying surface properties without significant disruption. nih.gov This interaction contributes to its function as an emollient, forming a protective film that enhances skin hydration. greengredients.it
Contribution to Formulation Stability at a Molecular Level
The chemical structure of this compound is fundamental to its role in ensuring the long-term stability of cosmetic and pharmaceutical formulations. It achieves this through mechanisms that maintain physical homogeneity and resist chemical degradation.
Molecular Basis of Oxidative Stability in Complex Formulations
This compound exhibits remarkable stability against oxidation. mdpi.com This high oxidative stability is a direct result of its molecular composition. The compound is an ester of isostearic acid, which is a branched-chain saturated fatty acid. gerli.com
Structure Activity Relationship Sar Studies of Polyglyceryl 2 Triisostearate and Analogues
Influence of Polyglycerol Backbone Polymerization Degree on Functional Properties
The degree of polymerization of the polyglycerol backbone is a critical determinant of the hydrophilic nature of a polyglyceryl ester. mdpi.com As the number of glycerol (B35011) units in the polyglycerol chain increases, the hydrophilicity of the molecule also increases. mdpi.comcnchemsino.com This directly impacts the emulsifying properties of the resulting ester.
Polyglyceryl esters with a higher degree of polymerization have been reported to reduce surface tension more effectively and decrease the particle size of oil-in-water emulsions. researchgate.net For instance, an increase in the degree of polymerization can lead to a corresponding increase in the viscosity of an emulsion. researchgate.net Conversely, esters with a lower degree of polymerization, such as the diglycerol (B53887) (n=2) backbone of Polyglyceryl-2 Triisostearate, exhibit more lipophilic characteristics. google.com
Studies have shown that polyglyceryl esters with a high degree of polymerization may have a reduced adsorption ability at the interface due to their larger molecular weight and complex structure, which can affect emulsion stability. nih.gov Therefore, the selection of an appropriate polymerization degree is crucial for tailoring the emulsifier to a specific application.
Table 1: General Influence of Polyglycerol Polymerization Degree on Emulsifier Properties
| Polymerization Degree | Hydrophilicity | Typical Emulsion Type | Interfacial Adsorption |
| Low (e.g., n=2-3) | Lower | W/O (Water-in-Oil) | More Lipophilic |
| High (e.g., n=4-10) | Higher | O/W (Oil-in-Water) | More Hydrophilic |
This table provides a generalized representation based on established principles of surfactant chemistry.
Impact of Isostearic Acid Chain Length and Branching on Interfacial Behavior
The lipophilic character of this compound is defined by its three isostearic acid chains. Isostearic acid, a branched C18 fatty acid, imparts unique properties compared to its linear counterpart, stearic acid. uu.nl The branching in the isostearic acid chain disrupts the crystalline packing that can occur with linear fatty acids, resulting in a liquid form and improved solubility in various oils. uu.nl
This branching has a significant impact on the interfacial behavior of the emulsifier. The steric hindrance provided by the branched chains can influence how the emulsifier packs at the oil-water interface, affecting emulsion stability and droplet size. Research on branched versus unbranched fatty acids has indicated that branching can enhance skin penetration, a factor that is relevant in cosmetic and topical pharmaceutical formulations. nih.gov Specifically, a C16-branched isostearic acid was found to be more effective at enhancing skin penetration than unbranched stearic acid. nih.gov
The complex isomeric mixture of commercial isostearic acid contributes to its liquidity at room temperature. uu.nl This liquidity and the branched nature of the fatty acid chains in this compound contribute to the light, non-tacky feel it imparts to formulations. ci.guide
Modulation of Hydrophile-Lipophile Balance (HLB) by Degree of Esterification
The Hydrophile-Lipophile Balance (HLB) is a crucial parameter for predicting the emulsifying behavior of a surfactant. For polyglyceryl esters, the HLB value is determined by the interplay between the length of the polyglycerol chain and the degree of esterification with fatty acids. mdpi.comasbe.org An increase in the degree of esterification, meaning more fatty acid chains are attached to the polyglycerol backbone, leads to a decrease in the HLB value and a more lipophilic character. mdpi.com
This compound, with a diglycerol backbone and three isostearic acid chains, is a highly esterified molecule, resulting in a low HLB value. This makes it an effective water-in-oil (W/O) emulsifier. atamanchemicals.com The wide range of possible HLB values, from as low as 1.4 to as high as 19.0, can be achieved by adjusting the degree of polymerization of the polyglycerol and the degree of esterification. mdpi.com This versatility allows for the creation of emulsifiers suitable for both W/O and oil-in-water (O/W) emulsions. mdpi.comasbe.org
A study on polyglyceryl-5 esters demonstrated that mono- and diesters formed O/W emulsions, while heptaesters resulted in W/O emulsions. researchgate.net Tri- and tetraesters could form either type of emulsion depending on the fatty acid used. researchgate.net This illustrates the direct impact of the degree of esterification on the final emulsion type.
Table 2: Illustrative HLB Values Based on Degree of Esterification for a Fixed Polyglycerol Backbone
| Degree of Esterification | Hydrophilic Groups (Free -OH) | Lipophilic Groups (Fatty Acid Chains) | Resulting HLB | Predominant Emulsion Type |
| Low (e.g., Monoester) | High | Low | High | O/W (Oil-in-Water) |
| Medium (e.g., Diester) | Medium | Medium | Intermediate | O/W or W/O |
| High (e.g., Triester) | Low | High | Low | W/O (Water-in-Oil) |
This table is illustrative and actual HLB values depend on the specific polyglycerol and fatty acid used.
Comparative Analysis of this compound with Other Polyglycerol Esters
This compound possesses a unique combination of a short polyglycerol backbone and a high degree of esterification with a branched fatty acid, which distinguishes it from other polyglyceryl esters.
Compared to an ester with a similar fatty acid but a longer polyglycerol chain, such as Polyglyceryl-4 Isostearate , this compound would be expected to be more lipophilic and have a lower HLB value. ycmingya.comlesielle.com Polyglyceryl-4 Isostearate, with its larger hydrophilic headgroup, is often used as a primary emulsifier for creating stable oil-in-water emulsions. ycmingya.com
When compared to an ester with a similar polyglycerol backbone but a different degree of esterification, like Polyglyceryl-3 Diisostearate , the properties also differ. Polyglyceryl-3 Diisostearate is a good W/O emulsifier known for providing a light skin feel and being highly tolerant of electrolytes. ci.guidedeascal.com While both are effective W/O emulsifiers, the specific ratio of hydrophilic to lipophilic parts will result in subtle differences in texture, stability, and pigment dispersing capabilities. ci.guidebonjoutbeauty.com
The choice of fatty acid also plays a crucial role. For example, a polyglyceryl ester with a linear fatty acid like stearic acid might provide a richer, more occlusive feel compared to the lighter, more spreadable texture associated with isostearic acid esters. uu.nl
Table 3: Comparative Properties of Selected Polyglycerol Esters
| Compound | Polyglycerol Backbone | Fatty Acid | Degree of Esterification | Expected HLB Range | Primary Function |
| This compound | Diglycerol (n=2) | Isostearic Acid | High (Tri-ester) | Low | W/O Emulsifier, Emollient atamanchemicals.comlesielle.com |
| Polyglyceryl-4 Isostearate | Tetraglycerol (n=4) | Isostearic Acid | Lower (Mono-ester) | Higher | O/W Emulsifier, Stabilizer ycmingya.comspecialchem.com |
| Polyglyceryl-3 Diisostearate | Triglycerol (n=3) | Isostearic Acid | Medium (Di-ester) | Low to Intermediate | W/O Emulsifier, Emollient ci.guidespecialchem.com |
| Polyglyceryl-10 Laurate | Decaglycerol (B1678983) (n=10) | Lauric Acid | Low (Mono-ester) | High | O/W Emulsifier, Solubilizer |
This table provides a comparative overview based on the structural characteristics and common applications of these compounds.
Biochemical and Biological Interactions of Polyglyceryl 2 Triisostearate in Vitro/ex Vivo Focus
Antimicrobial Activity and Cellular Interaction Mechanisms
While direct studies on Polyglyceryl-2 Triisostearate are limited, research on analogous polyglyceryl esters (PGEs), such as polyglycerol monolaurates (PGMLs), provides significant insight into the potential antimicrobial mechanisms. These esters are recognized for their ability to inhibit the growth of various microorganisms.
In vitro studies on PGMLs, which share the polyglycerol head group with this compound, have demonstrated notable efficacy against Gram-positive bacteria, while showing lower inhibitory effects on Gram-negative bacteria. semanticscholar.org This selectivity is a key aspect of their antimicrobial profile. For instance, research has shown that PGMLs can inhibit the growth of Staphylococcus aureus and Bacillus subtilis. semanticscholar.org The minimum inhibitory concentrations (MICs) for various PGMLs have been determined against several food-related bacteria, as detailed in the table below.
Table 1: In Vitro Antimicrobial Activity of Polyglycerol Monolaurates (PGMLs) Against Tested Bacteria Data from a study on PGMLs, compounds analogous to this compound.
| Compound | MIC (mg/mL) vs S. aureus | MIC (mg/mL) vs B. subtilis | MIC (mg/mL) vs E. coli | MIC (mg/mL) vs P. aeruginosa |
| PG2ML | >10 | >10 | >10 | >10 |
| PG3ML | 2.5 | 1.25 | >10 | >10 |
| PG6ML | 1.25 | 0.625 | >10 | >10 |
| PG10ML | 0.625 | 0.3125 | >10 | >10 |
| Source: Adapted from scientific studies on polyglycerol monolaurates. semanticscholar.org |
The primary mechanism for the antimicrobial action of polyglyceryl esters like PGMLs appears to be the disruption of the bacterial cell membrane. In vitro evidence suggests that these compounds can lead to increased membrane permeability. semanticscholar.org This process involves the lipophilic fatty acid portion of the ester inserting into the lipid bilayer of the cell membrane. This disruption compromises the membrane's integrity, leading to the leakage of vital intracellular contents, such as ions and nucleic acids, and ultimately causing cell death. semanticscholar.org
Observations from these studies indicate that bacterial cells treated with PGMLs become shrunken and develop visibly rough surfaces, which is consistent with membrane damage and subsequent bacteriolysis. semanticscholar.org
Interactions with Biological Systems at Subcellular Levels
The interactions of this compound extend to the subcellular level, primarily through its influence on cellular structures and biological interfaces.
At the subcellular level, the most pronounced impact observed in in vitro microbial studies is the compromising of the cell envelope. For bacteria, this manifests as the disruption of the cell membrane, leading to the release of cytoplasmic contents and a halt to cellular processes. semanticscholar.org In the context of skin, its primary role is as an emollient that fills microscopic gaps between dead cells (corneocytes) on the stratum corneum, which is a physical, tissue-level interaction rather than a direct subcellular effect on living cells. lesielle.com
As an amphiphilic molecule, this compound is a highly effective surfactant and emulsifier, designed to modulate the interface between oil and water. cosmileeurope.eu Its fundamental action is to reduce the interfacial tension between two immiscible phases. cosmileeurope.eu This property is crucial in stabilizing emulsions. In vitro, this translates to an ability to interact with and organize lipid and aqueous phases. Some complex polyglyceryl esters can form higher-order structures, such as gel networks or lamellar liquid crystals, in aqueous environments, which can mimic the structure of intercellular lipids in the skin. nikkolgroup.com This suggests an ability to interact with and structure lipid environments, a key aspect of protein-lipid interactions at biological membranes.
Enzymatic Biotransformation and Potential Metabolic Pathways
When applied topically, compounds can be subject to metabolism by enzymes present in the skin. oaepublish.comuva.nl this compound, being an ester, is susceptible to such biotransformation.
The skin is known to possess a variety of metabolic enzymes, including esterases, which catalyze the hydrolysis of ester bonds. uva.nl It is hypothesized that topically applied this compound can be hydrolyzed by these cutaneous esterases. This enzymatic action would break the ester linkages, yielding the compound's original constituents: isostearic acid and diglycerin (a polyglycerol). lesielle.comcosmileeurope.eu
Following this initial hydrolysis, the resulting metabolites can enter their respective metabolic pathways. Isostearic acid, a C18 fatty acid, can be metabolized by epidermal enzymes involved in fatty acid processing, such as those in the lipoxygenase pathway. elsevierpure.comsigmaaldrich.com The diglycerol (B53887) component is a water-soluble polyol and would likely be cleared. This proposed pathway highlights the skin's capacity to biochemically process the compound in situ.
Table 2: Proposed In Vitro Metabolic Pathway for this compound in Skin
| Step | Process | Enzyme Family (Hypothesized) | Reactant | Products |
| 1 | Hydrolysis | Cutaneous Esterases uva.nl | This compound | Isostearic Acid + Diglycerin |
| 2 | Fatty Acid Metabolism | Epidermal Lipoxygenases elsevierpure.comsigmaaldrich.com | Isostearic Acid | Hydroxylated Fatty Acids & other metabolites |
| This table outlines a potential biotransformation pathway based on the chemical nature of the compound and known enzymatic activities within the skin. |
Advanced Research Methodologies and Analytical Techniques for Polyglyceryl 2 Triisostearate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in Polyglyceryl-2 Triisostearate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. aocs.org By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.
For a molecule as complex as this compound, which is formed from the esterification of diglycerin with three molecules of isostearic acid, NMR provides critical information. specialchem.com The ¹H NMR spectrum would reveal signals corresponding to the protons in the polyglyceryl backbone and the long, branched fatty acid chains. Protons adjacent to the ether linkages in the diglycerin unit are expected to appear in the 3.4-4.5 ppm range. libretexts.org The protons of the ester linkages would also have characteristic shifts.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. aocs.org The carbonyl carbons of the ester groups would exhibit resonances in the downfield region of the spectrum. The various methylene (B1212753) and methine carbons of the isostearic acid chains and the diglycerin core would have distinct chemical shifts, allowing for a complete assignment of the carbon framework. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for correlating proton and carbon signals, thereby confirming the connectivity of the atoms within the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Moieties in this compound
| Functional Moiety | Atom | Predicted Chemical Shift (ppm) |
| Diglycerin Backbone | Protons on carbons adjacent to ether oxygen | 3.4 - 4.5 |
| Isostearic Acid Chain | Protons on carbons adjacent to carbonyl | 2.2 - 2.5 |
| Ester Linkage | Carbonyl Carbon (C=O) | 170 - 175 |
| Diglycerin Backbone | Carbons in ether linkages (C-O-C) | 60 - 80 |
| Isostearic Acid Chain | Terminal methyl group carbons | 10 - 25 |
Note: The predicted values are based on general spectral data for esters, ethers, and long-chain fatty acids and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is a fundamental technique for determining the molecular weight and assessing the purity of this compound. spkx.net.cn The compound has a molecular formula of C₆₀H₁₁₆O₈ and a calculated molecular weight of approximately 965.58 g/mol . chemspider.com
Various ionization techniques can be employed in MS. For a large, non-volatile molecule like this compound, soft ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred as they minimize fragmentation and produce a prominent molecular ion peak. The mass spectrum would be expected to show a significant peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. nih.gov MS can also be used to identify impurities, such as mono- or di-esters, or unreacted starting materials like diglycerin and isostearic acid. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further aid in the structural elucidation by providing information about the connectivity of the fatty acid chains to the diglycerin backbone. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
In the IR spectrum of this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ester functional groups, typically appearing in the range of 1735-1750 cm⁻¹. rockymountainlabs.comspectroscopyonline.com Another key feature is the C-O stretching vibration of the ester and ether linkages, which would be observed in the 1000-1300 cm⁻¹ region. rockymountainlabs.comyoutube.com The spectrum would also show characteristic C-H stretching and bending vibrations from the long aliphatic chains of the isostearic acid moieties.
Raman spectroscopy provides additional insights. Similar to IR, a strong band for the C=O stretch of the ester is expected. nih.gov Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone, with characteristic peaks for CH₂, CH₃, and C-C vibrations. researchgate.net The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can help in identifying the specific isomeric structure of the isostearic acid and the conformation of the molecule. nih.govmdpi.com
Table 2: Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| Ester | C=O Stretch | 1735 - 1750 (Strong) | 1730 - 1750 (Strong) |
| Ester/Ether | C-O Stretch | 1000 - 1300 (Strong) | 1000 - 1300 |
| Alkyl Chains | C-H Stretch | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |
| Alkyl Chains | CH₂ Bending | ~1465 | ~1440 |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity and compositional details.
High-Performance Liquid Chromatography (HPLC) for Purity and Composition
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile cosmetic ingredients like this compound. mdpi.comfda.govnih.govnih.gov Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of esters. nih.gov
A typical HPLC method for this compound would involve a gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. fda.gov Detection can be achieved using a UV detector if a chromophore is present, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.govgerli.com
HPLC is particularly valuable for quantifying the purity of this compound by separating it from byproducts such as mono- and di-esters, as well as any unreacted polyglycerol and fatty acids. nih.govgerli.com The area under the chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification.
Gas Chromatography (GC) for Fatty Acid Profile Analysis
Gas Chromatography (GC) is the preferred method for analyzing the fatty acid composition of lipids. nih.govresearchgate.netoup.comperkinelmer.cl To analyze the fatty acid profile of this compound, the ester bonds are first cleaved through a process called saponification or transesterification. perkinelmer.cl This process liberates the isostearic acid, which is then derivatized, typically to its fatty acid methyl ester (FAME), to increase its volatility for GC analysis. oup.com
The resulting FAMEs are then injected into the GC, where they are separated based on their boiling points and interaction with the stationary phase of the column. A flame ionization detector (FID) is commonly used for quantification. The retention time of the isostearic acid methyl ester peak, when compared to a standard, confirms its identity. Due to the branched nature of isostearic acid, specialized capillary columns with high polarity are often required to achieve good separation from other potential fatty acid isomers. oup.comacs.org GC-MS can also be employed to provide definitive identification of the fatty acid derivatives based on their mass spectra. researchgate.netacs.org This analysis is crucial for verifying that the correct fatty acid has been incorporated into the final product. researchgate.netresearchgate.net
Interfacial and Rheological Characterization
The efficacy of this compound as an emulsifier is fundamentally linked to its ability to modify the boundary between immiscible phases (like oil and water) and to control the flow properties of the final product.
Table 1: Representative Interfacial Tension Data for Non-Ionic Surfactants in Oil-Water Systems (Note: Data below are for analogous non-ionic surfactants, illustrating typical measurement outcomes.)
| Surfactant System | Oil Phase | Interfacial Tension (mN/m) | Reference |
| Polyglyceryl Esters | Caprylic/Capric Triglyceride | 1.8 - 3.8 | researchgate.net |
| Tween 80 / Span 20 Mixture (1 wt%) | Oil | ~2 | rsc.org |
| PDMS-g-EO Surfactant | Carbon Dioxide/Water | 0.2 | acs.org |
This table is for illustrative purposes, showing the efficacy of related non-ionic surfactants in reducing interfacial tension.
The rheology, or flow behavior, of a cosmetic product is a critical attribute affecting its stability, sensory perception, and application. This compound often functions as a viscosity modifier, contributing to the desired consistency of creams and lotions. nih.gov Rheological studies are essential to characterize this function.
Rotational rheometers are used to perform these analyses, generating data on viscosity, shear stress, and viscoelastic properties (storage modulus, G', and loss modulus, G''). Emulsions stabilized with polyglyceryl esters often exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases as shear rate increases (e.g., during application to the skin). mdpi.comnih.gov
Studies on emulsions stabilized with other polyglyceryl esters have shown that the formation of liquid crystalline phases at the oil-water interface can lead to high viscosity and superior viscoelastic properties. nih.gov For example, an O/W emulsion stabilized with decaglycerol (B1678983) monostearate (a PGE) was found to be highly viscous. nih.gov Similarly, research on W/O/W double emulsions showed that increasing the concentration of the lipophilic surfactant (like Span 83) increased the storage modulus (G'), indicating a more structured, solid-like behavior that enhances stability. nih.gov These findings suggest that PGT likely contributes to a predominantly elastic character in emulsions (G' > G''), which is crucial for preventing droplet coalescence and maintaining long-term stability. mdpi.com
Microscopic and Imaging Modalities for Morphological Analysis
Visualizing the structure of emulsions at the micro- and nanoscale is crucial for understanding how ingredients like this compound contribute to stability. Microscopic techniques provide direct evidence of droplet size, distribution, and interfacial structure.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for imaging the morphology of emulsions. acs.org These methods can resolve the size and distribution of emulsion droplets, which are key indicators of emulsion stability. nih.gov
For emulsions stabilized with PGT, TEM can be used to visualize the nanometer-scale droplets in nanoemulsions or the internal structure of more complex systems. Research on nanoemulsions formulated with other polyglyceryl esters has demonstrated the ability to create systems with very small droplet sizes. For example, one study achieved nanoemulsions with a Z-average diameter of less than 60 nm and a low polydispersity index (PDI) of ≤ 0.1, indicating uniform droplet size. mdpi.com Another investigation using decaglycerol stearic acid ester as the emulsifier produced O/W emulsions with fine droplets around 30 nm in size. nih.gov Cryo-SEM can also be employed to observe the emulsion structure in a frozen, hydrated state, preserving the native morphology without artifacts from drying.
Table 2: Droplet Size Data for Emulsions Stabilized with Polyglyceryl Esters (PGEs) (Note: Data are from studies on various PGEs, demonstrating typical sizes achievable.)
| Emulsifier System | Emulsion Type | Mean Droplet Size (Z-Ave) | Polydispersity Index (PDI) | Reference |
| Polyglyceryl Ester (with Red Raspberry Seed Oil) | O/W Nanoemulsion | < 60 nm | ≤ 0.1 | mdpi.com |
| Decaglycerol Stearic Acid Ester (DGMS) | O/W Emulsion | ~30 nm | Not Reported | nih.gov |
| PGE-Casein | O/W Emulsion | ~232 nm | Not Reported | researchgate.net |
This table presents data for analogous polyglyceryl esters to illustrate the performance in creating fine emulsions.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides topographical information at the nanoscale. researchgate.net In the context of this compound, AFM can be used to study the film it forms at the oil-water interface. By scanning a sharp tip over the surface, AFM can map the structure, packing, and rigidity of the adsorbed surfactant layer. ucl.ac.uk
While specific AFM studies on PGT are not prevalent in public literature, the methodology has been applied to other non-ionic surfactants. nih.gov Such studies reveal how surfactant molecules arrange themselves at an interface, showing the formation of surfactant patches that grow with increasing concentration until a full, stabilizing film is formed. ucl.ac.uk AFM can also perform force spectroscopy, measuring the force required for the tip to break through the interfacial film. This "breakthrough force" provides a quantitative measure of the film's mechanical strength and rigidity, which is directly related to its ability to prevent droplet coalescence. researchgate.net This technique could be applied to PGT-stabilized systems to correlate film strength with emulsion stability.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling offer a powerful, atomistic-level view of surfactant behavior that is inaccessible through experimental techniques alone. Molecular Dynamics (MD) simulations can be used to model the adsorption of this compound at an oil-water interface, providing fundamental insights into its function. rsc.orgrsc.org
MD simulations can predict how PGT molecules orient themselves at the interface, how they pack together, and how their structure influences the reduction in interfacial tension. nih.gov For example, simulations on other non-ionic surfactants have been used to calculate parameters like the orientation angle of the molecules, their penetration depth into the oil phase, and the resulting interfacial thickness. nih.gov These models can also elucidate the mechanism of synergy between different surfactants in a mixture or the interaction between surfactants and other components like nanoparticles. rsc.orgshareok.org By simulating the molecular interactions, researchers can understand how the branched isostearic acid chains and the polyglycerol headgroup of PGT contribute to its emulsifying power, guiding the design of more effective and stable formulations.
Molecular Dynamics Simulations of Interfacial Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the behavior of molecules at an atomic level over time. For this compound, a key emulsifier, MD simulations provide invaluable insights into its role at the interface between immiscible phases, such as oil and water. fao.orgacs.orgbohrium.com This knowledge is crucial for optimizing emulsion stability and texture in cosmetic and personal care products. specialchem.commakingcosmetics.com
The primary objective of applying MD simulations to this compound is to elucidate its conformational arrangement and energetic interactions at an oil-water interface. The simulations model how the hydrophilic diglycerol (B53887) head and the lipophilic isostearic acid tails orient themselves to minimize the interfacial tension between the two phases. makingcosmetics.comnih.gov
Research Findings:
MD simulation studies on emulsifiers similar in structure to this compound reveal critical aspects of their interfacial behavior. These simulations show that the emulsifier molecules migrate to the oil-water interface, where the polyglyceryl head groups form hydrogen bonds with water molecules, while the hydrophobic tails extend into the oil phase. nih.gov This orientation effectively creates a stable film that prevents the coalescence of droplets. nih.gov
Key parameters analyzed during these simulations include interfacial tension (IFT), diffusion coefficients, and radial distribution functions. The simulations can quantify the reduction in IFT, a direct measure of emulsification efficiency. fao.org For instance, a representative simulation might show that the presence of this compound lowers the IFT of a dodecane-water system from ~52 mN/m to less than 10 mN/m. The diffusion coefficient indicates the mobility of the emulsifier within the interface, impacting the film's flexibility and stability. spkx.net.cn
| Parameter | Description | Typical Finding/Value |
|---|---|---|
| Force Field | The set of equations and parameters used to describe the potential energy of the system's particles. | CHARMM36, GROMOS54a7 |
| System Composition | The molecular components of the simulated box. | This compound, Water (e.g., TIP3P model), Oil (e.g., Dodecane) |
| Simulation Time | The duration of the simulated physical time. | 100 - 500 nanoseconds (ns) |
| Interfacial Tension (IFT) Reduction | The decrease in surface energy between oil and water phases due to the surfactant. | Reduction from >50 mN/m to <10 mN/m |
| Hydrogen Bond Analysis | Quantifies the hydrogen bonds between the emulsifier's hydrophilic parts and water. | Significant H-bonding between polyglyceryl head and water molecules, indicating strong anchoring. nih.gov |
These simulations provide a molecular-level understanding that complements experimental observations, guiding formulators in selecting the optimal concentration and combination of emulsifiers for desired product performance. acs.orgbohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of chemical compounds with their activities. jocpr.comnih.gov For cosmetic ingredients like this compound, QSAR models can be developed to predict functional endpoints such as emulsification efficiency, skin substantivity, or pigment dispersion capability without the need for extensive experimental testing. scconline.orgnih.gov
The QSAR approach is based on the principle that the activity of a molecule is a function of its structure. scconline.org The process involves three main stages: data set preparation, calculation of molecular descriptors, and model development and validation. nih.govnih.gov
Research Findings:
While specific QSAR models for this compound are not widely published, models for related aliphatic esters and surfactants demonstrate the utility of this approach. nih.govresearchgate.net In a hypothetical QSAR study for a series of polyglyceryl esters, the goal would be to predict their emulsifying power, often quantified by the hydrophilic-lipophilic balance (HLB) value or experimentally determined stability ratings.
Molecular descriptors calculated for the QSAR model would include:
Topological descriptors: Branching indices, connectivity indices.
Quantum chemical descriptors: Dipole moment, partial charges on atoms.
Physicochemical descriptors: LogP (octanol-water partition coefficient), molecular weight, molar refractivity. jocpr.com
A resulting QSAR model might take the form of a multilinear regression equation. For example:
Emulsification Index = a(LogP) - b(Molecular Volume) + c*(Number of Ether Linkages) + d
Here, the coefficients (a, b, c) are determined by the statistical analysis and indicate the weight of each descriptor's contribution to the emulsification index. Such a model, once validated, could rapidly screen new candidate ester structures to identify those with potentially superior emulsifying properties. researchgate.net
| Component | Description | Example for Polyglyceryl Esters |
|---|---|---|
| Dataset | A set of molecules with known activity values used to train and test the model. nih.gov | A series of polyglyceryl esters with experimentally measured emulsion stability. |
| Molecular Descriptors | Numerical values derived from the molecular structure. jocpr.com | LogP, Molecular Weight, Polar Surface Area (PSA), Number of hydroxyl groups. |
| Statistical Method | Algorithm used to build the correlation model. | Partial Least Squares (PLS), Multiple Linear Regression (MLR), Random Forest (RF). nih.gov |
| Validation | Process to assess the model's robustness and predictive power. jocpr.com | Internal cross-validation (q²), external validation using a test set (r² pred). |
| Predicted Activity | The functional endpoint the model aims to predict. | Emulsion stability, pigment dispersion efficiency, hydrophilic-lipophilic balance (HLB). |
The application of QSAR in the cosmetics field allows for the rational design of new ingredients and accelerates formulation development by focusing experimental efforts on the most promising candidates identified through computational screening. scconline.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
